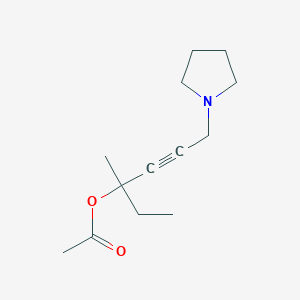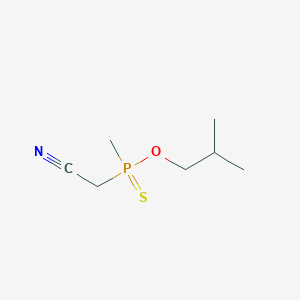
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as EMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMPA is a derivative of a nicotine compound and has been shown to have effects on the nervous system. In
Aplicaciones Científicas De Investigación
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have potential applications in various fields of scientific research. In neuroscience, 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been used as a tool to study the nicotinic acetylcholine receptor (nAChR) and its effects on the nervous system. 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to selectively activate α4β2 nAChRs, which are involved in cognitive processes such as attention and learning.
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been used in drug discovery research. Its ability to selectively activate α4β2 nAChRs makes it a potential drug candidate for the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate selectively activates α4β2 nAChRs, which are ligand-gated ion channels located in the brain. Activation of these receptors leads to an influx of calcium ions into the cell, which triggers downstream signaling pathways. These pathways are involved in cognitive processes such as attention and learning.
Biochemical and Physiological Effects
1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have several biochemical and physiological effects. In animal studies, 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to enhance cognitive performance, increase dopamine release, and reduce anxiety-like behavior. 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in lab experiments is its selectivity for α4β2 nAChRs. This allows researchers to study the effects of these receptors on the nervous system without affecting other receptors. However, one limitation of using 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is its potential toxicity. 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been shown to have toxic effects on cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate. One area of research is the development of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate as a drug candidate for the treatment of cognitive disorders. Further studies are needed to determine the efficacy and safety of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in humans.
Another area of research is the exploration of the effects of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate on other nicotinic receptors. While 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is selective for α4β2 nAChRs, it may have effects on other receptors that have not yet been studied.
Conclusion
In conclusion, 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate is a chemical compound that has potential applications in various fields of scientific research. Its selectivity for α4β2 nAChRs makes it a valuable tool for studying the effects of these receptors on the nervous system. Further research is needed to fully understand the potential applications of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in drug discovery and cognitive research.
Métodos De Síntesis
The synthesis method of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate involves the reaction of 1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-ol with acetic anhydride. The reaction produces 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate as a yellowish oil, which can be purified through column chromatography. The purity of 1-ethyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate can be determined through NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
(3-methyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-13(3,16-12(2)15)8-7-11-14-9-5-6-10-14/h4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLETVZCVZIVNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#CCN1CCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(pyrrolidin-1-yl)hex-4-yn-3-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5066405.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B5066406.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)


![methyl 4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzoate](/img/structure/B5066449.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5066465.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)
![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)

![3-cyclohexyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5066496.png)

![N-{[bis(4-methylphenyl)phosphoryl]methyl}-N-butyl-1-butanamine](/img/structure/B5066514.png)
